molecular formula C11H13ClOS B7995482 4-(n-Butylthio)benzoyl chloride

4-(n-Butylthio)benzoyl chloride

Cat. No.: B7995482
M. Wt: 228.74 g/mol
InChI Key: MPUNOEHLPVOEPY-UHFFFAOYSA-N
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Description

4-(n-Butylthio)benzoyl chloride is an organic compound with the molecular formula C11H13ClOS. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a butylthio group at the para position. This compound is of interest in various chemical research and industrial applications due to its reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(n-Butylthio)benzoyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-mercaptobenzoic acid with n-butyl chloride in the presence of a base such as sodium hydroxide. The resulting 4-(n-butylthio)benzoic acid is then converted to the corresponding acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

4-(n-Butylthio)benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.

    Oxidation: Oxidizing agents like H2O2 or m-CPBA under mild conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) under anhydrous conditions.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Sulfoxides and Sulfones: Formed from the oxidation of the thioether group.

    Alcohols: Formed from the reduction of the carbonyl group.

Scientific Research Applications

4-(n-Butylthio)benzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(n-butylthio)benzoyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The thioether group can also participate in redox reactions, further expanding its utility in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used .

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: The parent compound, lacking the butylthio substitution.

    4-Methylbenzoyl Chloride: A similar compound with a methyl group instead of a butylthio group.

    4-Chlorobenzoyl Chloride: Another derivative with a chlorine atom at the para position.

Uniqueness

4-(n-Butylthio)benzoyl chloride is unique due to the presence of the butylthio group, which imparts distinct chemical properties. This substitution enhances its reactivity and allows for additional functionalization compared to its analogs. The thioether group also provides opportunities for redox chemistry, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-butylsulfanylbenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClOS/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUNOEHLPVOEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=C(C=C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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